3-cyano-1H-indole-5-carboxylic acid physical properties
3-cyano-1H-indole-5-carboxylic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 3-cyano-1H-indole-5-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 3-cyano-1H-indole-5-carboxylic acid (CAS No. 889942-87-4). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key data points with practical, field-proven insights into their experimental determination. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction and Significance
3-cyano-1H-indole-5-carboxylic acid is a bifunctional indole derivative possessing both a nitrile and a carboxylic acid group. This unique combination makes it a valuable and versatile building block in synthetic organic chemistry and medicinal chemistry.[1] The indole scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[2] The cyano group can serve as a precursor to other functional groups or act as a key interacting moiety in a final drug candidate, while the carboxylic acid provides a handle for amide bond formation, salt formation, or esterification, enabling the exploration of structure-activity relationships (SAR). A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, formulation, and biological screening.
Core Physicochemical Properties
The fundamental physical properties of a compound govern its behavior in different environments, influencing everything from reaction kinetics to bioavailability. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 889942-87-4 | [3][4] |
| Molecular Formula | C₁₀H₆N₂O₂ | [3][5] |
| Molecular Weight | 186.17 g/mol | [3] |
| Exact Mass | 186.0429 g/mol | [6] |
| Appearance | Solid (Form may vary) | [5] |
| Melting Point | Not consistently reported; requires experimental determination. | |
| Boiling Point | Not available; likely to decompose at high temperatures. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water and nonpolar solvents. | [7] |
| pKa | Not experimentally determined. Estimated pKa for the carboxylic acid is ~4-5 (similar to benzoic acid), and for the indole N-H is ~16-17. |
Spectroscopic Profile
The spectroscopic signature of a molecule is its unique fingerprint, essential for structural confirmation and purity analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in 3-cyano-1H-indole-5-carboxylic acid. The spectrum is dominated by features from the carboxylic acid, the nitrile, and the indole ring.
Expected Characteristic IR Absorptions:
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O-H Stretch (Carboxylic Acid): A very broad and strong band is expected in the 3300-2500 cm⁻¹ region.[8][9][10] This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[8]
-
N-H Stretch (Indole): A moderate, sharp peak typically appears around 3400-3300 cm⁻¹. This may sometimes be partially obscured by the broad O-H band.
-
C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, strong absorption is expected in the 2230-2210 cm⁻¹ range for an aromatic nitrile.[9][10] This peak is highly diagnostic.
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is expected between 1710-1680 cm⁻¹ for an aromatic carboxylic acid involved in hydrogen bonding.[8][9]
-
C=C Stretch (Aromatic): Multiple medium to weak bands will be present in the 1600-1450 cm⁻¹ region.
-
C-O Stretch & O-H Bend (Carboxylic Acid): A C-O stretching band will appear in the 1320-1210 cm⁻¹ region, coupled with O-H bending bands.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show:
-
-COOH Proton: A very broad singlet, typically downfield (>12 ppm).[10] Its position is concentration-dependent, and it can be confirmed by its disappearance upon adding a drop of D₂O to the sample.
-
Indole N-H Proton: A broad singlet, often between 11.0 and 12.0 ppm in DMSO-d₆.
-
Aromatic Protons (H4, H6, H7): These protons on the benzene portion of the indole ring will appear in the aromatic region (approx. 7.5-8.5 ppm). Specific assignments require 2D NMR, but H4 (adjacent to the carboxylic acid) is expected to be the most downfield of this group.
-
Indole Pyrrole Protons (H2): The proton at the C2 position is expected to be a singlet or a narrow triplet (due to long-range coupling) around 8.0-8.3 ppm.
The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment.
-
Carboxyl Carbon (-COOH): Expected in the 165-170 ppm range.[10]
-
Aromatic & Heterocyclic Carbons: A series of peaks between ~100 ppm and ~140 ppm.
-
Cyano Carbon (-C≡N): Expected to appear in the 115-120 ppm range.[10]
-
C3 Carbon (attached to -CN): This carbon is typically shielded and may appear around 100-105 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) experiment, the molecular ion peak would be observed at an m/z of 186. The stability of the aromatic system should make this peak reasonably intense.
-
High-Resolution MS (HRMS): Would confirm the elemental composition with a calculated exact mass of 186.0429 for C₁₀H₆N₂O₂.[6]
-
Key Fragmentation Pathways:
-
Loss of •OH (m/z 169): A common fragmentation for carboxylic acids.
-
Loss of H₂O (m/z 168): Another possible fragmentation from the carboxylic acid.
-
Loss of •COOH (m/z 141): Decarboxylation to form the 3-cyano-1H-indole radical cation.
-
Acylium Ion (R-CO⁺): Cleavage of the C-C bond can lead to characteristic fragments, although less common for aromatic acids compared to alpha-cleavage in aliphatic systems.[11][12]
-
Experimental Determination of Physical Properties
To ensure data integrity, standardized and well-controlled experimental procedures are essential.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for characterizing a new batch of 3-cyano-1H-indole-5-carboxylic acid.
Caption: Logical workflow for the physical and structural characterization of a chemical sample.
Protocol 1: Melting Point Determination
Rationale: The melting point is a quick and reliable indicator of purity. A sharp melting range (typically < 2 °C) suggests high purity, while a broad or depressed range indicates the presence of impurities.
-
Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the solid into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated digital melting point apparatus.
-
Heating Profile: Use a rapid heating rate (10-20 °C/min) for a coarse measurement. For the precise measurement, repeat with a new sample, heating rapidly to ~20 °C below the coarse melting point, then reduce the ramp rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.
Protocol 2: NMR Sample Preparation (for DMSO-d₆)
Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this compound as it will solubilize the polar molecule and, crucially, allows for the observation of exchangeable protons like -COOH and N-H.
-
Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Solvent Addition: Using a Pasteur pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Cap the tube and gently invert it several times. If necessary, use a vortex mixer or brief, gentle sonication to fully dissolve the sample. Visually inspect for any suspended particles.
-
Analysis: Acquire standard ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC) for full structural assignment.
-
(Optional) D₂O Exchange: After acquiring the initial ¹H spectrum, add 1-2 drops of deuterium oxide (D₂O) to the tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to the -COOH and N-H protons will diminish or disappear, confirming their assignment.
Protocol 3: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Rationale: ATR-IR is a rapid, non-destructive technique that requires minimal sample preparation compared to traditional KBr pellets.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.
-
Sample Application: Place a small amount of the powdered solid onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducible results.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, retract the pressure arm and carefully clean the sample off the crystal using a suitable solvent (e.g., isopropanol) and a soft wipe.
Molecular Structure and Context
A visual representation of the molecule is crucial for understanding its properties.
Sources
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- 3. CAS 889942-87-4 | 3-Cyano-1H-indole-5-carboxylic acid - Synblock [synblock.com]
- 4. Page loading... [guidechem.com]
- 5. 1H-Indole-3-carboxylic acid, 5-cyano- | CymitQuimica [cymitquimica.com]
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- 7. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]
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